

2-Acetylbenzothiophene structure and IUPAC name

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Compound of Interest

Compound Name: 2-Acetylbenzothiophene

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An In-Depth Technical Guide to **2-Acetylbenzothiophene**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-acetylbenzothiophene** (CAS No: 22720-75-8), a pivotal heterocyclic ketone. We delve into its fundamental chemical structure, nomenclature, and physicochemical properties. The narrative emphasizes the causality behind various synthetic methodologies, from classical Friedel-Crafts acylation to modern green chemistry approaches. A significant focus is placed on its critical role as a versatile intermediate in drug development, particularly in the synthesis of the anti-asthma agent Zileuton, and as a foundational building block in materials science for organic light-emitting diodes (OLEDs). This document is intended for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust framework of authoritative references.

Chemical Identity and Molecular Structure

2-Acetylbenzothiophene is an organic compound featuring a benzothiophene core—a bicyclic system where a benzene ring is fused to a thiophene ring—with an acetyl group substituted at the second position.^[1] This structure imparts a unique combination of aromaticity and electronic properties that are leveraged in its various applications.

The formal IUPAC name for this compound is 1-(1-benzothiophen-2-yl)ethanone.[2][3] It is also commonly referred to by several synonyms, including 2-Acetylbenzo[b]thiophene and 2-Acetylthianaphthene.[2]

Molecular Structure Diagram

The structural representation of **2-acetylbenzothiophene** highlights the fusion of the benzene and thiophene rings and the attachment of the acetyl functional group.

Caption: Chemical structure of **2-Acetylbenzothiophene**.

Chemical Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical.

Identifier	Value	Source
CAS Number	22720-75-8	[1][2]
Molecular Formula	C ₁₀ H ₈ OS	[1][2][4]
Molecular Weight	176.23 g/mol	[2][4]
IUPAC Name	1-(1-benzothiophen-2-yl)ethanone	[2][3]
SMILES	CC(=O)c1cc2ccccc2s1	[2][3]
InChI Key	SGSGCQGCVKWRNM-UHFFFAOYSA-N	[1][2]

Physicochemical Properties

The physical and chemical properties of **2-acetylbenzothiophene** dictate its handling, storage, and application in synthesis. It typically appears as a yellow to brown crystalline solid.[1] Its limited solubility in water but good solubility in organic solvents like chloroform and ethyl acetate is characteristic of its aromatic, nonpolar nature.[1]

Property	Value	Source
Appearance	Light brown to brown solid	
Melting Point	86-90 °C	[2]
Boiling Point	304.5 ± 15.0 °C (Predicted)	[3]
Density	1.219 ± 0.06 g/cm ³ (Predicted)	
Solubility	Limited in water; Soluble in chloroform, ethyl acetate	[1]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of **2-acetylbenzothiophene** can be approached through several pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and environmental considerations.

Method A: Friedel-Crafts Acylation

This classical approach leverages the electron-rich nature of the benzothiophene ring system for electrophilic aromatic substitution.[5]

- **Causality:** The benzothiophene scaffold is nucleophilic. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), an acetylating agent such as acetyl chloride forms a highly electrophilic acylium ion. This ion is preferentially attacked by the C2 position of the benzothiophene ring, which is more activated towards electrophilic attack than the C3 position or the benzene ring. This regioselectivity is a cornerstone of thiophene chemistry, making this a reliable and direct method.[5]

Method B: Ring Construction via Thiolation and Cyclization

This method builds the benzothiophene ring system from acyclic precursors, offering a versatile route for creating substituted analogs.

- Causality: A common strategy involves the reaction of a 2-halobenzaldehyde with a sulfur nucleophile, followed by intramolecular cyclization. For instance, the reaction of 2-chlorobenzaldehyde with sodium sulfide and sulfur generates a thiophenolate intermediate in situ.[6] This nucleophile then reacts with chloroacetone in a two-step process: an initial S-alkylation followed by an intramolecular aldol-type condensation and dehydration, which closes the thiophene ring and forms the final product. The use of a polar aprotic solvent like N-methylpyrrolidone (NMP) is crucial as it effectively solvates the cations of the sulfur salts, enhancing the nucleophilicity of the sulfur anion.[6]

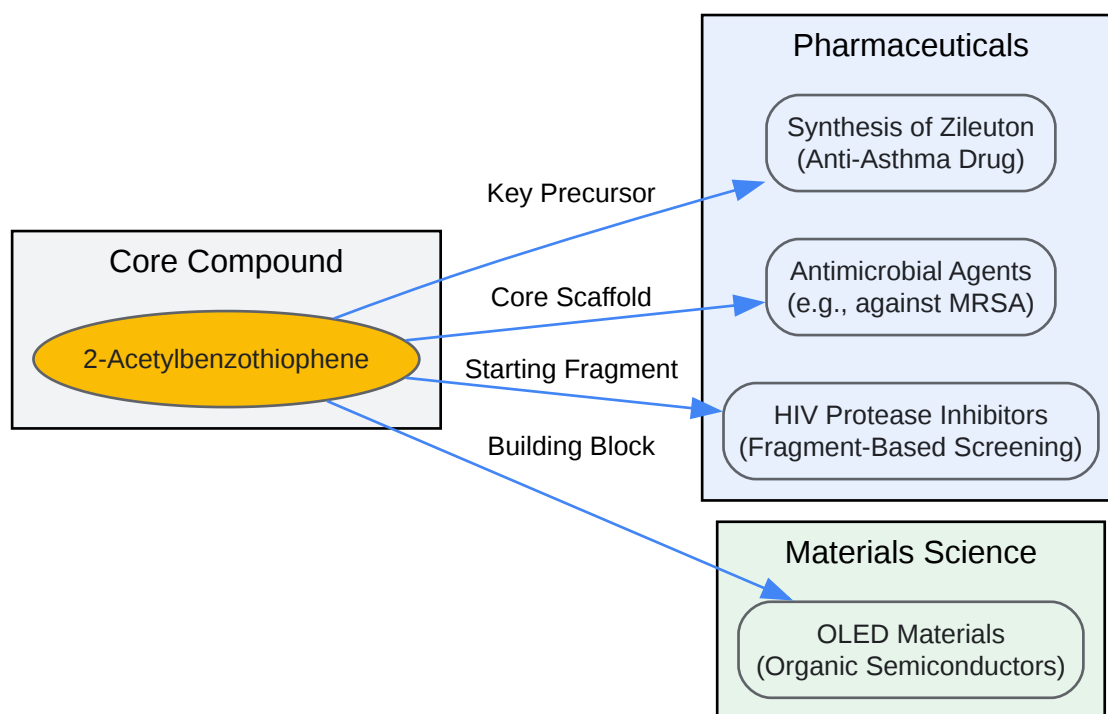
Method C: Green Chemistry Synthesis

Modern synthetic efforts focus on minimizing environmental impact. A reported green protocol for preparing **2-acetylbenzothiophenes** utilizes water as the reaction medium.[7]

- Causality: This one-step method reacts commercially available aromatic halides with appropriate sulfur sources and acetyl-group donors in water. The low solubility of the final product in the aqueous medium is ingeniously exploited; the **2-acetylbenzothiophene** crystallizes directly from the reaction mixture in high purity, obviating the need for purification via column chromatography.[7] This approach is not only environmentally benign but also highly efficient.

Key Applications in Research and Drug Development

The utility of **2-acetylbenzothiophene** stems from its role as a versatile chemical scaffold and intermediate.



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Caption: Key application pathways for **2-acetylbenzothiophene**.

Pharmaceutical Intermediate: Synthesis of Zileuton

One of the most significant industrial applications of **2-acetylbenzothiophene** is its role as a key intermediate in the synthesis of Zileuton. Zileuton is a 5-lipoxygenase inhibitor used for the maintenance treatment of asthma. The synthesis of Zileuton relies on the structural backbone provided by **2-acetylbenzothiophene**, which undergoes further chemical modifications to yield the final active pharmaceutical ingredient (API).

Materials Science: Precursor for OLEDs

In the field of materials science, **2-acetylbenzothiophene** serves as a foundational building block for organic semiconductor materials used in Organic Light-Emitting Diodes (OLEDs).^[5] The conjugated π -system of the benzothiophene core provides excellent charge transport properties, while the acetyl group offers a reactive handle for further functionalization. This allows chemists to fine-tune the electronic and optical properties of the resulting materials, leading to more efficient and durable OLED devices for displays and lighting.^[5]

Scaffold for Novel Bioactive Compounds

The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. Researchers utilize **2-acetylbenzothiophene** as a starting material to synthesize novel compounds with potential therapeutic value. This includes the development of:

- Antimicrobial Agents: Derivatives have shown promising activity against multidrug-resistant bacteria like *Staphylococcus aureus* (MRSA).[8]
- Enzyme Inhibitors: It has been used in fragment-based screening campaigns to identify potential inhibitors of targets like HIV protease.[9]
- Bone Morphogenetic Protein (BMP) Upregulators: Certain substituted benzothiophene derivatives have been identified as up-regulators of BMP-2, indicating potential applications in bone regeneration therapies.[9]

Experimental Protocol: Synthesis via Ring Construction

This protocol is a self-validating system, providing a detailed, step-by-step methodology for the synthesis of **2-acetylbenzothiophene**. It is adapted from a reported literature procedure and demonstrates a common industrial approach.[6]

Objective: To synthesize **2-acetylbenzothiophene** from 2-chlorobenzaldehyde.

Materials:

- Anhydrous sodium sulfide (Na_2S)
- Sulfur (S)
- N-methylpyrrolidone (NMP)
- 2-chlorobenzaldehyde
- Chloroacetone

- Diethyl ether
- Sodium hydroxide (NaOH) aqueous solution
- Water

Equipment:

- 200 mL four-necked flask
- Mechanical stirrer
- Thermometer
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- **Formation of Sodium Polysulfide:** To the 200 mL four-necked flask, add anhydrous sodium sulfide (11.7 g, 150 mmol) and sulfur (3.2 g, 100 mmol). Add 100 mL of N-methylpyrrolidone. Stir the mixture at room temperature for 1 hour.
 - **Expert Insight:** This step creates the active sulfur nucleophile in situ. The excess sodium sulfide ensures the complete reaction of the elemental sulfur.
- **Addition of Aldehyde:** To the resulting dark mixture, add 2-chlorobenzaldehyde (14.1 g, 100 mmol) dropwise via the dropping funnel over 20-30 minutes. Stir the reaction mixture at room temperature for 12 hours.
 - **Expert Insight:** A slow, dropwise addition helps to control any potential exotherm. The long reaction time ensures the complete formation of the thiophenolate intermediate.

- **Acetylation and Cyclization:** Cool the reaction mixture with an ice bath. Add chloroacetone (11.1 g, 120 mmol) dropwise, maintaining the temperature below 25 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6 hours.
 - **Expert Insight:** Cooling is critical during the addition of the alkylating agent (chloroacetone) to prevent side reactions. The slight excess of chloroacetone drives the reaction to completion.
- **Work-up and Extraction:** After the reaction is complete, add 100 mL of diethyl ether and 100 mL of water to the flask. Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to >11 with a sodium hydroxide solution.
 - **Expert Insight:** Basifying the aqueous layer ensures that any acidic byproducts are deprotonated and remain in the aqueous phase, simplifying the extraction of the neutral organic product.
- **Isolation:** Separate the layers and extract the aqueous layer with an additional portion of diethyl ether. Combine the organic extracts and wash them twice with water. Dry the diethyl ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Result:** This procedure yields approximately 13.0 g of **2-acetylbenzothiophene** (74% yield) with a purity of ~95% as determined by gas chromatography.^[6]

Safety and Handling

Proper handling of **2-acetylbenzothiophene** is essential to ensure laboratory safety.

Aspect	Guideline	Source
GHS Hazard	H302: Harmful if swallowed.	[2][10]
Signal Word	Warning	[2][10]
Precautionary Statements	P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.	[2]
Personal Protective Equipment (PPE)	Use a dust mask (e.g., N95), chemical safety goggles, and nitrile gloves.	[10][11]
Engineering Controls	Handle in a well-ventilated area, preferably within a chemical fume hood.	[11][12]
Storage	Keep in a tightly sealed container in a dark, dry place at room temperature.	[13]

Conclusion

2-Acetylbenzothiophene is a compound of significant scientific and commercial interest. Its straightforward synthesis, coupled with the versatile reactivity of its benzothiophene core and acetyl functional group, establishes it as a cornerstone intermediate in diverse fields. From enabling the production of life-changing pharmaceuticals like Zileuton to driving innovation in advanced materials for OLED technology, its importance cannot be overstated. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for any professional working with this valuable chemical building block.

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